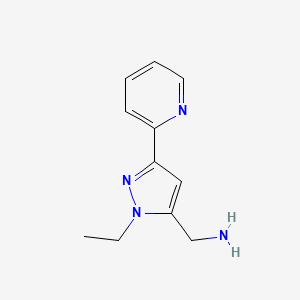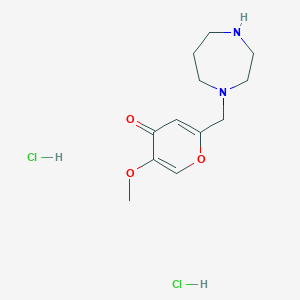
2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one dihydrochloride
Overview
Description
2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one dihydrochloride (2-MPDC) is a novel compound that has recently been synthesized and characterized. It is a member of the pyranone family of compounds and is of particular interest due to its potential to be used in a wide range of scientific research applications.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of related nitrogen heterocyclic compounds highlights the complexity and innovation in creating molecules with potential applications in medicinal chemistry and material science. For instance, the work on synthesizing diazepinone derivatives and their transformation through multi-component reactions illustrates the versatility of these frameworks in generating diverse molecular structures (Voskressensky et al., 2014; Dzedulionytė et al., 2022). These studies showcase the potential of these compounds in synthesizing complex molecules that could have various scientific and industrial applications.
Mechanistic Insights
Research into the mechanism of reactions involving nitrogen heterocycles, such as the alkaline hydrolysis of diazepam, provides fundamental insights into the behavior of similar compounds under different conditions (Yang, 1998). Understanding these mechanisms is crucial for developing more efficient synthetic routes and for predicting the behavior of these compounds in biological systems.
Antiproliferative Activity
Investigations into the antiproliferative activity of diazepinone derivatives against cancer cell lines illustrate the therapeutic potential of these compounds. The synthesis and evaluation of these compounds against human cancer cell lines highlight their potential as leads for the development of new anticancer agents (Liszkiewicz, 2002). This research area is particularly relevant for the development of novel therapeutics targeting specific types of cancer.
properties
IUPAC Name |
2-(1,4-diazepan-1-ylmethyl)-5-methoxypyran-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3.2ClH/c1-16-12-9-17-10(7-11(12)15)8-14-5-2-3-13-4-6-14;;/h7,9,13H,2-6,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCRKPMTXCKUIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CN2CCCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,4-diazepan-1-yl)methyl)-5-methoxy-4H-pyran-4-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1489895.png)





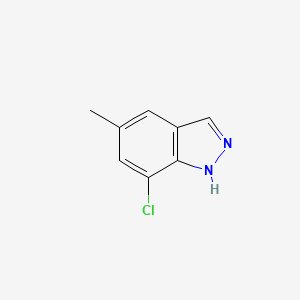

![2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1489905.png)
![8-Methyl-3-(prop-2-yn-1-yloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1489906.png)
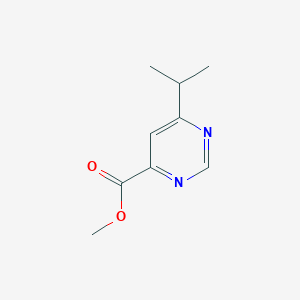
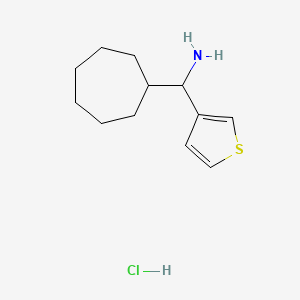
![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)
